molecular formula C19H23BrN4O4S B2405260 ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate CAS No. 422287-98-7

ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate

Cat. No.: B2405260
CAS No.: 422287-98-7
M. Wt: 483.38
InChI Key: STVZCQZDOLCNAR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23BrN4O4S and its molecular weight is 483.38. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally similar to the compound , have been synthesized using microwave-assisted methods. These compounds, containing various heterocyclic nuclei, were evaluated for their antimicrobial, antilipase, and antiurease activities. Notably, several of them demonstrated moderate to good antimicrobial activity against various microorganisms, and a few showed antiurease and antilipase activities (Başoğlu et al., 2013).

Convenient Synthesis of Piperazine Substituted Quinolones

Research has shown the development of novel piperazine substituted quinolones through the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride. These compounds are important due to their relevance in the synthesis of more complex quinolone structures, demonstrating the versatility and significance of such chemical frameworks in drug development (Fathalla & Pazdera, 2017).

Halocyclization of Piperazin-1-yl Ethyl Compounds

Halocyclization methods have been applied to compounds structurally related to ethyl 4-(4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoyl)piperazine-1-carboxylate, resulting in novel derivatives with potential pharmacological significance. These methods illustrate the chemical reactivity and potential for further chemical transformations of such compounds (Zborovskii et al., 2011).

Molecular Modeling and Synthesis of Derivatives as α1-Adrenoreceptor Antagonists

Research has been conducted on derivatives structurally related to the compound of interest, demonstrating the potential of these derivatives as α1-adrenoreceptor antagonists. These studies included molecular modeling and in vivo hypotensive activity assessments, highlighting the compound's potential in therapeutic applications, especially in cardiovascular diseases (Abou-Seri, Abouzid, & El Ella, 2011).

Mechanism of Action

Properties

IUPAC Name

ethyl 4-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O4S/c1-2-28-19(27)23-10-8-22(9-11-23)16(25)4-3-7-24-17(26)14-12-13(20)5-6-15(14)21-18(24)29/h5-6,12H,2-4,7-11H2,1H3,(H,21,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVZCQZDOLCNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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